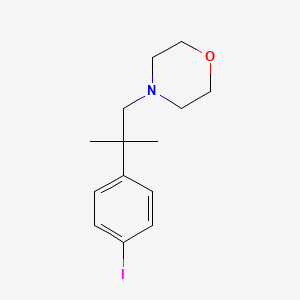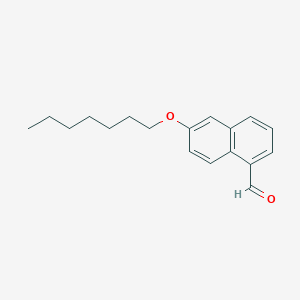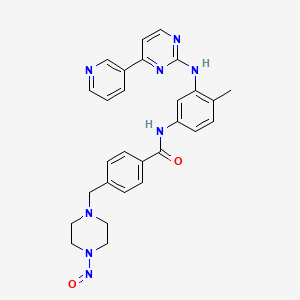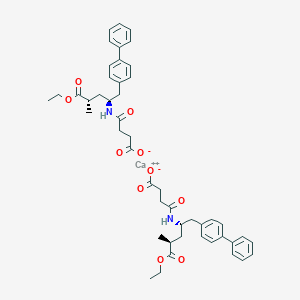![molecular formula C34H56F3N5O11S B13843262 2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt is a complex organic compound with a molecular weight of 799.896 and a formula of C33H56N5O8·CF3O3S . This compound is primarily used in laboratory settings for research purposes, particularly in the fields of enzyme, peptide, and protein-related studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt involves multiple steps. The starting materials typically include tert-butoxycarbonyl (Boc)-protected amino acids and urea derivatives. The reaction conditions often require the use of organic solvents such as methanol (MeOH) and catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere . The reaction is carried out at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-grade equipment to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol (MeOH).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme and protein interactions.
Medicine: Investigated for potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (S)-2-[(Imidazole-1-carbonyl)amino]pentanedioic acid di-tert-butyl ester
- (S)-2-[3-((S)-(5-benzyloxycarbonylamino)-1-tert-butoxycarbonylpentyl)ureido]pentanedioic acid di-tert-butyl ester
Uniqueness
2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. This versatility makes it valuable in various research and industrial applications.
特性
分子式 |
C34H56F3N5O11S |
|---|---|
分子量 |
799.9 g/mol |
IUPAC名 |
[5-[[(5S)-5-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl]carbamoyl]pyridin-2-yl]-trimethylazanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C33H55N5O8.CHF3O3S/c1-31(2,3)44-26(39)19-17-24(29(42)46-33(7,8)9)37-30(43)36-23(28(41)45-32(4,5)6)15-13-14-20-34-27(40)22-16-18-25(35-21-22)38(10,11)12;2-1(3,4)8(5,6)7/h16,18,21,23-24H,13-15,17,19-20H2,1-12H3,(H2-,34,36,37,40,43);(H,5,6,7)/t23-,24-;/m0./s1 |
InChIキー |
KDHIRRNGTCWYFM-UKOKCHKQSA-N |
異性体SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCCCNC(=O)C1=CN=C(C=C1)[N+](C)(C)C)C(=O)OC(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
正規SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)C1=CN=C(C=C1)[N+](C)(C)C)C(=O)OC(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)

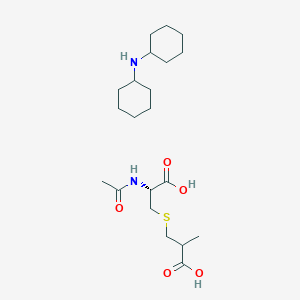

![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)
